1-Penten-3-yne structural formula and isomers
1-Penten-3-yne structural formula and isomers
An In-depth Technical Guide to 1-Penten-3-yne: Structure, Isomerism, and Characterization
This guide provides a comprehensive technical overview of 1-penten-3-yne, a hydrocarbon featuring both alkene and alkyne functionalities. It details the structural formula, explores the landscape of its isomers, presents key physicochemical data, and outlines an experimental protocol for the synthesis of a principal isomer. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Structural Formula of 1-Penten-3-yne
1-Penten-3-yne, also known as methyl vinylacetylene, is an organic compound with the molecular formula C₅H₆.[1][2] Its structure consists of a five-carbon chain containing a carbon-carbon double bond (C=C) at position 1 and a carbon-carbon triple bond (C≡C) at position 3.[3] This conjugated enyne system makes it a reactive and versatile molecule in organic synthesis.[3][4] The molecule does not possess any chiral centers or geometric isomerism at the double bond, and thus exists as a single constitutional isomer.[5]
Isomers of C₅H₆
The molecular formula C₅H₆ corresponds to a degree of unsaturation of three, leading to a diverse array of constitutional and stereoisomers. These can be broadly categorized into acyclic and cyclic structures, each with various arrangements of double and triple bonds.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different atomic connectivity. Key classes for C₅H₆ include:
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Enynes: Besides 1-penten-3-yne, this class includes 1-penten-4-yne and 3-penten-1-yne.
-
Diynes: These contain two triple bonds, such as 1,3-pentadiyne and 1,4-pentadiyne.
-
Trienes/Cumulenes: These possess three double bonds, which can be conjugated or cumulated (allenes), for example, 1,2,3-pentatriene and 1,3,4-pentatriene.[6]
-
Cyclic Dienes: The most stable C₅H₆ isomer is cyclopentadiene, a five-membered ring with two conjugated double bonds.[7]
-
Other Cyclic Structures: Various other cyclic arrangements are possible, including methylenecyclobutene and bicyclo[1.1.1]pentane derivatives.
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For the C₅H₆ formula, the most prominent example is geometric isomerism:
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(E/Z)-3-Penten-1-yne: The constitutional isomer 3-penten-1-yne has a double bond between carbons 3 and 4.[8] Each of these carbons is attached to a hydrogen and another group (methyl and ethynyl, respectively), allowing for cis/trans (Z/E) configurations. These two diastereomers have distinct physical properties and spectral characteristics.[7][9]
Physicochemical Properties of C₅H₆ Isomers
The structural differences among C₅H₆ isomers lead to distinct physical properties. The following table summarizes key data for 1-penten-3-yne and several of its common isomers.
| Compound Name | IUPAC Name | Structure Type | Boiling Point (°C) | Density (g/mL) |
| 1-Penten-3-yne | pent-1-en-3-yne | Acyclic Enyne | 59.0 - 59.5[6][10] | ~0.740[3][6] |
| Cyclopentadiene | 1,3-cyclopentadiene | Cyclic Diene | 41.5 - 42.5[3][11] | ~0.805[11] |
| Piperylene | 1,3-pentadiene | Acyclic Diene | ~42.0[12] | ~0.683 |
| 1,2-Pentadiene | penta-1,2-diene | Acyclic Allene | 44.0 - 47.5[4][13] | ~0.691[13] |
| 3-Penten-1-yne | pent-3-en-1-yne | Acyclic Enyne | ~44.0[8][9] | N/A |
| 1,3-Pentadiyne | penta-1,3-diyne | Acyclic Diyne | N/A (Explodes)[14] | ~0.738[15] |
Spectroscopic Characterization of 1-Penten-3-yne
Spectroscopic methods are essential for the structural confirmation of 1-penten-3-yne. The expected data from key techniques are summarized below.[1]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Vinyl Protons (H-1, H-2) | δ 5.2 - 5.7 ppm | Complex multiplets due to geminal, cis, and trans coupling.[16] |
| Methyl Protons (H-5) | δ ~1.9 ppm | Singlet or narrow multiplet due to long-range coupling.[16] | |
| ¹³C NMR | Alkyne Carbons (C-3, C-4) | δ ~80 - 90 ppm | Quaternary carbons will show weaker signals. |
| Alkene Carbons (C-1, C-2) | δ ~115 - 125 ppm | C-1 (CH₂) and C-2 (CH) will be distinct. | |
| Methyl Carbon (C-5) | δ ~4 ppm | Aliphatic sp³ carbon signal, shifted significantly upfield. | |
| IR Spectroscopy | C≡C Stretch | ~2200 - 2250 cm⁻¹ | Internal alkyne, may be a weak absorption. |
| C=C Stretch | ~1610 - 1640 cm⁻¹ | Conjugated alkene stretch. | |
| =C-H Stretch | ~3010 - 3090 cm⁻¹ | sp² C-H stretch. | |
| C-H Stretch (Methyl) | ~2850 - 2960 cm⁻¹ | sp³ C-H stretch. |
Experimental Protocol: Synthesis of Cyclopentadiene
Methodology: Cracking of Dicyclopentadiene
This procedure describes the thermal depolymerization of dicyclopentadiene to yield fresh cyclopentadiene monomer.[17][18]
Materials & Equipment:
-
Dicyclopentadiene (commercial grade)
-
100 mL round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble an apparatus for fractional distillation. Place 20-30 mL of dicyclopentadiene into the 100 mL round-bottom flask.[18]
-
Heating: Heat the flask using a heating mantle to a temperature of approximately 160-180°C. The dicyclopentadiene will begin to boil and reflux.[10][17]
-
Cracking and Distillation: As the dimer undergoes the retro-Diels-Alder reaction in the hot flask, the much more volatile cyclopentadiene monomer (boiling point ~41°C) will ascend the fractionating column.[18]
-
Collection: Maintain the heat to ensure a steady distillation rate, keeping the head temperature between 40-42°C. Collect the distillate in a receiving flask cooled in an ice bath to prevent re-dimerization.[18]
-
Storage and Use: Cyclopentadiene dimerizes at room temperature (approximately 8% in 4 hours, 50% in 24 hours).[18] For this reason, it should be kept on ice and used as soon as possible after preparation. The process can be continued until about two-thirds of the dicyclopentadiene is consumed. The residue in the distillation flask may become viscous and should be discarded while still warm.[10]
References
- 1. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Cyclopentadiene [drugfuture.com]
- 3. Cyclopentadiene [chemeurope.com]
- 4. 1,2-pentadiene [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 3-Penten-1-yne, (E)- [webbook.nist.gov]
- 8. 3-Penten-1-yne [webbook.nist.gov]
- 9. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperylene - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 1,3-Pentadiyne | 4911-55-1 [m.chemicalbook.com]
- 15. 1,3-pentadiyne [stenutz.eu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organosynthetic & Organometallic Chemistry: Preparation of Cyclopentadiene [tvv2008.blogspot.com]
- 18. chem.latech.edu [chem.latech.edu]
